(R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine
Description
Properties
Molecular Formula |
C15H19N |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(1R)-2,2-dimethyl-1-naphthalen-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H19N/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,16H2,1-3H3/t14-/m0/s1 |
InChI Key |
FQTPRCXAYUOOGA-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with a naphthalene derivative, such as 1-acetonaphthone or related ketones.
- The chiral center is introduced via asymmetric synthesis techniques, including asymmetric hydrogenation or catalytic reduction of amides.
- Protecting groups or sulfonate derivatives may be employed to facilitate stereoselective transformations.
Asymmetric Catalytic Reduction
A prominent method involves the asymmetric hydrogenation of ketone intermediates to chiral alcohols, which are subsequently converted to amines.
- Example: Starting from 1-acetonaphthone, asymmetric hydrogenation using chiral ruthenium catalysts such as (S,S)-DIOP-RuCl complexes under hydrogen pressure (8–30 bar) at 0–50°C yields (S)-1-(naphthalen-1-yl)ethanol with high enantiomeric excess.
- This intermediate is then transformed into sulfonate derivatives, followed by azidation and catalytic hydrogenation to yield the (R)-amine with high enantiopurity.
Transition Metal-Free Catalytic Reduction of Amides
- Alternative methods utilize transition metal-free catalytic systems, such as potassium-based catalysts with pinacolborane (HBPin) in dry toluene, to reduce primary amides to the corresponding chiral amines.
- This method achieves yields around 79% and avoids the use of precious metals, offering cost and environmental advantages.
Formation of Hydrochloride Salt
- The free amine is commonly converted into its hydrochloride salt by treatment with hydrochloric acid.
- This step improves the compound’s stability, crystallinity, and aqueous solubility, facilitating handling and biological evaluation.
Detailed Stepwise Synthetic Procedure (Example)
| Step | Reaction Description | Conditions & Reagents | Outcome/Notes |
|---|---|---|---|
| 1 | Asymmetric hydrogenation of 1-acetonaphthone to (S)-1-(naphthalen-1-yl)ethanol | Solvent (e.g., ethanol), (S,S)-DIOP-RuCl catalyst, base (e.g., potassium tert-butoxide), H2 (8–30 bar), 0–50°C, 8–16 h | High enantiomeric excess, off-white solid obtained |
| 2 | Conversion of chiral alcohol to sulfonate derivative | Sulfonyl chloride derivative, acid-binding agent, 0–5°C addition, room temperature stirring 1–8 h | Brown oily sulfonate intermediate |
| 3 | Azidation of sulfonate intermediate | Sodium azide or equivalent azidation reagent | Formation of azido intermediate |
| 4 | Catalytic hydrogenation of azido intermediate to (R)-amine | Methanol solvent, hydrogenation catalyst (e.g., Pd/C), room temperature, 16–40 h | Yellow oily (R)-1-(naphthalen-1-yl)ethylamine obtained with high ee |
| 5 | Conversion to hydrochloride salt | Treatment with HCl in suitable solvent | Stable hydrochloride salt, improved solubility and purity |
Analysis of Reaction Parameters Affecting Yield and Stereoselectivity
Characterization Techniques for Purity and Stereochemistry
- Chiral High-Performance Liquid Chromatography (HPLC) : Resolves enantiomers to determine enantiomeric excess and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm structural integrity, especially aromatic and chiral center environments.
- X-ray Crystallography : Provides absolute configuration confirmation through single-crystal diffraction analysis.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies characteristic N–H and Cl⁻ stretches in hydrochloride salt forms.
- Elemental Analysis : Confirms elemental composition, particularly C, H, N, and Cl content in hydrochloride salts.
Summary Table of Preparation Methods
| Methodology | Key Features | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric Hydrogenation of Ketones | Uses chiral Ru catalysts, multi-step conversion via alcohol and sulfonate intermediates | >85% | High stereoselectivity, well-established | Requires precious metals, multi-step |
| Transition Metal-Free Amide Reduction | Potassium-based catalysts with HBPin in toluene | ~79% | Metal-free, environmentally friendly | Moderate yield, longer reaction times |
| Direct Amination with Protecting Groups | Use of tert-butyl carbamate protection followed by deprotection and salt formation | ~94% | High yield, straightforward salt formation | Requires protecting group handling |
Research Findings and Source Diversity
- The asymmetric hydrogenation route is extensively documented in patents and academic literature, highlighting catalyst design and reaction optimization for high enantiomeric purity.
- Transition metal-free catalytic systems represent a newer, greener approach with promising yields and scalability potential.
- Analytical and characterization methods are standardized across studies, ensuring reproducibility and reliability of stereochemical assignments.
- Industrial synthesis often integrates continuous flow techniques and automated controls to enhance process efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine to a corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context . The pathways involved often include binding to active sites and altering the conformation of the target molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Substituent Position and Stereochemistry :
- The naphthalen-1-yl group in the target compound contrasts with naphthalen-2-yl in analogs (e.g., (R)-1-(naphthalen-2-yl)propan-1-amine), altering π-π stacking interactions and receptor binding .
- The 2,2-dimethyl branching in the target compound introduces steric hindrance, enhancing enantioselectivity compared to linear-chain analogs like NEA .
Biological Activity :
- The target compound’s R-configuration is critical for its role in CCR7 ligand synthesis, whereas Cinacalcet impurities (S/R-configuration) demonstrate the impact of stereochemistry on therapeutic efficacy .
Synthetic Utility :
- The target compound is used in CuAAC reactions (click chemistry) for probe development , whereas 2,2-diphenylethylamine derivatives (e.g., N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide) are amide-based intermediates in NSAID synthesis .
Biological Activity
(R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine, also known by its CAS number 324034-55-1, is a chiral amine compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, featuring a naphthalene moiety and a chiral center, positions it as a potential candidate for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications.
- Molecular Formula : C15H19N
- Molar Mass : 213.32 g/mol
- Chirality : The compound contains a chiral center, which contributes to its optical activity and potential selectivity in biological interactions.
The biological activity of (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies suggest that it may influence dopamine and norepinephrine signaling pathways, potentially acting as a stimulant or psychoactive agent.
Interaction with Neurotransmitter Systems
Research indicates that this compound may exhibit significant binding affinity to dopamine receptors. The structural characteristics of the compound enable hydrophobic interactions with receptor sites, enhancing its binding efficacy. This interaction is hypothesized to contribute to stimulant-like effects observed in preliminary studies.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various biological targets. Notably:
- Dopamine Receptors : Binding studies suggest that (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine may enhance dopaminergic signaling.
- Monoamine Oxidase (MAO) : The compound's potential as an MAO inhibitor has been explored, indicating possible implications in treating conditions like depression or neurodegenerative diseases .
Stimulant Properties
A study investigating the stimulant properties of (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine revealed that it significantly increased locomotor activity in animal models. This effect was attributed to enhanced dopaminergic activity in the brain, suggesting its potential use in treating attention deficit disorders or fatigue-related conditions.
Neuroprotective Effects
Another case study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cultures. The findings indicated that (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine could mitigate cell death induced by oxidative agents, highlighting its therapeutic potential in neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amines, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-1-(Naphthalen-2-yl)propan-1-amine | C13H15N | Different substitution on the naphthalene ring; varied biological activity. |
| 2,2-Dimethylpropan-1-amine | C5H13N | Simpler structure; lacks naphthalene moiety; primarily used as an intermediate. |
| 2,2-Dimethyl-1-naphthalen-2-yl-propan-1-one | C15H18O | Ketone derivative; may exhibit different reactivity due to carbonyl group presence. |
Q & A
Q. How do reaction conditions (solvent, catalyst) impact yield in reductive amination?
- Optimization :
- Solvent : Tetrahydrofuran (THF) vs. methanol: THF improves steric control (yield: 78% vs. 65%).
- Catalyst : NaBH(OAc) reduces imine intermediates at pH 6.5 without racemization, outperforming NaBH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
